molecular formula C4H8O B572425 CYCLOPROPYL-1-D1-METHYL-D2 ALCOHOL CAS No. 1219802-62-6

CYCLOPROPYL-1-D1-METHYL-D2 ALCOHOL

Cat. No.: B572425
CAS No.: 1219802-62-6
M. Wt: 75.125
InChI Key: GUDMZGLFZNLYEY-FBYXXYQPSA-N
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Description

Cyclopropyl-1-d1-methyl-d2 alcohol is a deuterated compound with the molecular formula C4H8O. This compound is a derivative of cyclopropylmethanol, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms can influence the physical and chemical properties of the compound, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-1-d1-methyl-d2 alcohol typically involves the deuteration of cyclopropylmethanol. One common method is the reduction of cyclopropylcarboxylic acid using deuterated reducing agents such as lithium aluminum deuteride (LiAlD4). The reaction proceeds under anhydrous conditions to prevent the exchange of deuterium with hydrogen from water or other sources.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale deuteration facilities where deuterium gas (D2) is used to replace hydrogen atoms in cyclopropylmethanol. This process requires specialized equipment to handle deuterium gas safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-1-d1-methyl-d2 alcohol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropyl-1-d1-methyl-d2 aldehyde or cyclopropyl-1-d1-methyl-d2 carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of cyclopropyl-1-d1-methyl-d2 hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum deuteride (LiAlD4), deuterium gas (D2)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Cyclopropyl-1-d1-methyl-d2 aldehyde, cyclopropyl-1-d1-methyl-d2 carboxylic acid

    Reduction: Cyclopropyl-1-d1-methyl-d2 hydrocarbons

    Substitution: Cyclopropyl-1-d1-methyl-d2 halides

Scientific Research Applications

Cyclopropyl-1-d1-methyl-d2 alcohol has several scientific research applications:

    Chemistry: Used as a deuterated solvent or reagent in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of cyclopropyl-1-d1-methyl-d2 alcohol involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to differences in its biological effects compared to non-deuterated analogs. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl-1-d1-methyl-d2 alcohol can be compared with other similar compounds, such as:

    Cyclopropylmethanol: The non-deuterated analog with similar chemical properties but different isotopic composition.

    Cyclopropyl-2,2,3,3-d4-methyl alcohol: Another deuterated analog with deuterium atoms at different positions.

    Cyclopropylcarbinol: A related compound with a similar structure but without deuterium substitution.

The uniqueness of this compound lies in its specific deuterium substitution pattern, which can influence its physical, chemical, and biological properties, making it valuable for specialized research applications.

Properties

CAS No.

1219802-62-6

Molecular Formula

C4H8O

Molecular Weight

75.125

IUPAC Name

dideuterio-(1-deuteriocyclopropyl)methanol

InChI

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2,4D

InChI Key

GUDMZGLFZNLYEY-FBYXXYQPSA-N

SMILES

C1CC1CO

Synonyms

CYCLOPROPYL-1-D1-METHYL-D2 ALCOHOL

Origin of Product

United States

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